5,6-Dibromobenzo[d]thiazol-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3Br2NOS |
|---|---|
Molecular Weight |
308.98 g/mol |
IUPAC Name |
5,6-dibromo-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H3Br2NOS/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11) |
InChI Key |
WAJQODOUIDFDNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)SC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dibromobenzo D Thiazol 2 3h One and Analogues
Strategies for Direct Bromination of the Benzo[d]thiazol-2(3H)-one Core
The direct introduction of bromine atoms onto the benzo[d]thiazol-2(3H)-one nucleus represents a common and atom-economical approach to halogenated derivatives. The success of this strategy hinges on the control of regioselectivity to achieve the desired 5,6-disubstitution pattern.
Regioselective Bromination Protocols for 5,6-Substitution
The orientation of incoming electrophiles in the bromination of benzo[d]thiazol-2(3H)-one is directed by the activating effect of the fused benzene (B151609) ring and the electronic nature of the thiazolone moiety. Achieving specific 5,6-dibromination requires careful selection of brominating agents and reaction conditions to overcome the formation of other isomers. While specific literature detailing the direct synthesis of 5,6-Dibromobenzo[d]thiazol-2(3H)-one is limited, analogous bromination reactions on similar heterocyclic systems suggest that a mixture of isomers is likely. The separation of the desired 5,6-dibromo isomer from other potential products, such as the 4,6- or 4,7-dibromo derivatives, would be a critical step in this approach.
Reagents and Conditions for Halogenation Reactions
A variety of reagents and conditions can be employed for the bromination of aromatic and heterocyclic compounds. The choice of reagent can significantly influence the reactivity and regioselectivity of the reaction.
| Reagent | Conditions | Remarks |
| Bromine (Br₂) | Acetic acid, room temperature to gentle heating | A common and potent brominating agent. May lead to over-bromination or a mixture of isomers. |
| N-Bromosuccinimide (NBS) | Acetonitrile or dichloromethane, often with a catalyst (e.g., silica (B1680970) gel) | A milder and more selective brominating agent compared to elemental bromine. |
| Pyridinium tribromide | Acetic acid or other polar solvents | An easily handled solid brominating agent that can offer improved regioselectivity in some cases. |
This table is generated based on common bromination reagents and conditions for aromatic compounds and is intended for illustrative purposes.
De Novo Synthesis Approaches Utilizing Brominated Precursors
An alternative and often more regioselective strategy for the synthesis of this compound involves the construction of the thiazolone ring from a pre-brominated aromatic precursor. This approach ensures the correct positioning of the bromine atoms from the outset.
Cyclization Reactions Involving Brominated Phenylthioureas or Related Intermediates
A well-established method for the synthesis of the benzothiazole (B30560) core is the oxidative cyclization of phenylthiourea (B91264) derivatives. For the synthesis of the target compound, this would involve the preparation of a 1-(4,5-dibromophenyl)thiourea intermediate.
The synthesis of such an intermediate could start from a suitable 4,5-dibromoaniline derivative. For instance, the reaction of a 4,5-dibromo-2-aminophenyl precursor with an isothiocyanate would yield the corresponding phenylthiourea. Subsequent intramolecular cyclization, often promoted by an oxidizing agent, would then form the desired 5,6-dibrominated benzothiazole ring system.
Annulation Strategies for Dibrominated Benzo[d]thiazol-2(3H)-one Ring Formation
Ring-forming (annulation) reactions provide another powerful tool for constructing the target heterocycle. A plausible route would involve the reaction of a 4,5-dibromo-2-aminothiophenol with a carbonylating agent such as phosgene, triphosgene, or a carbamate (B1207046) equivalent. This approach directly introduces the carbonyl group of the thiazolone ring. The availability of the dibrominated aminothiophenol precursor is a key consideration for this strategy.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired this compound, regardless of the synthetic route chosen. Key parameters that can be adjusted include:
Solvent: The polarity and nature of the solvent can influence reaction rates and the solubility of reactants and products.
Temperature: Controlling the reaction temperature is essential for managing reaction kinetics and minimizing the formation of side products.
Catalyst: In direct bromination, the use of a catalyst can enhance regioselectivity. In cyclization reactions, the choice of catalyst can significantly impact the efficiency of ring closure.
Stoichiometry of Reagents: Careful control of the molar ratios of reactants is necessary to ensure complete conversion and avoid unwanted side reactions.
Systematic variation of these parameters, often guided by techniques such as Design of Experiments (DoE), can lead to a robust and efficient synthesis of the target compound.
Solvent Effects in Bromination and Cyclization Protocols
The choice of solvent plays a critical role in both the initial cyclization to form the benzo[d]thiazol-2(3H)-one ring and the subsequent electrophilic bromination to introduce bromine atoms at the 5- and 6-positions.
During the cyclization phase, which often involves the reaction of an aminothiophenol derivative or the intramolecular cyclization of a thiobenzanilide, the solvent must facilitate the formation of the thiazolone ring. Protic acids, such as acetic acid, are commonly employed as solvents for the cyclization of aminobenzoates with potassium thiocyanate (B1210189) and bromine, as they can protonate intermediates and facilitate the ring-closing steps. nih.gov For other cyclization strategies, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective, particularly in metal-catalyzed reactions.
In the subsequent bromination step, the solvent significantly influences the reactivity of the brominating agent and the regioselectivity of the reaction. The bromination of heterocyclic systems analogous to benzothiazolones has been effectively carried out in strong acid media. sci-hub.se For instance, using 47% hydrobromic acid as a solvent at elevated temperatures has been shown to be a general and high-yield method for the synthesis of brominated 2,1,3-benzothiadiazoles. sci-hub.se This environment promotes electrophilic substitution while minimizing side reactions. sci-hub.se The use of a strong acid solvent can activate the brominating agent and protonate the substrate, directing the substitution to specific positions on the benzene ring.
Catalytic Systems and Reagent Stoichiometry in Targeted Synthesis
The synthesis of specifically substituted benzothiazolones often necessitates the use of catalytic systems to enhance reaction rates and control regioselectivity. For the formation of the benzothiazole ring itself, various catalysts have been employed, including both metal-based and non-metallic systems. For instance, copper-catalyzed reactions are common for C-S bond formation in the cyclization of N-(2-halophenyl)thioamides.
For the targeted dibromination at the 5- and 6-positions, the choice of catalyst can be crucial for achieving high selectivity. While direct bromination with molecular bromine can be effective, it may sometimes lead to a mixture of products or over-bromination. Lewis acids or specific transition metal catalysts can be employed to modulate the reactivity of the brominating agent. For example, iron(III) nitrate (B79036) has been successfully used as a nitrating reagent for the selective C6-nitration of benzothiazolones, suggesting that similar metal-based systems could be adapted for selective halogenation. researchgate.net
Reagent stoichiometry is a fundamental aspect of controlling the extent of bromination. To achieve the desired 5,6-dibromo substitution, a careful adjustment of the amount of the brominating agent relative to the benzo[d]thiazol-2(3H)-one substrate is required. Typically, at least two equivalents of the brominating agent (e.g., molecular bromine, N-bromosuccinimide) would be necessary to introduce two bromine atoms.
The table below illustrates the impact of reagent stoichiometry on the outcome of a hypothetical bromination reaction of benzo[d]thiazol-2(3H)-one.
| Equivalents of Brominating Agent | Primary Expected Product | Potential Byproducts |
|---|---|---|
| 1.0 | Monobromobenzo[d]thiazol-2(3H)-one (mixture of isomers) | Unreacted starting material, traces of dibrominated product |
| 2.0 - 2.2 | This compound | Monobrominated isomers, over-brominated products |
| > 2.5 | Over-brominated products (tri/tetra-bromo derivatives) | This compound |
Precise control over the stoichiometry is essential to maximize the yield of the desired dibrominated product while minimizing the formation of mono-brominated intermediates and over-brominated side products.
Microwave-Assisted Synthesis of Benzothiazol-2(3H)-one Derivatives
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various benzothiazole derivatives. scielo.brmdpi.com
The application of microwave irradiation can be particularly advantageous for both the cyclization and halogenation steps in the synthesis of this compound. In the cyclization reaction, microwaves can rapidly heat the reaction mixture to the required temperature, promoting efficient ring closure. For instance, the condensation of 2-aminothiophenols with various reagents to form the benzothiazole core can be significantly expedited under microwave conditions. mdpi.comijpbs.com
Similarly, microwave heating can enhance the rate of electrophilic bromination. The focused heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, potentially allowing for the use of milder reaction conditions or reducing the required reaction time. The synthesis of halogenated benzothiazole derivatives has been shown to be amenable to microwave-assisted protocols. nih.gov
The table below provides a comparative overview of conventional versus microwave-assisted synthesis for a representative benzothiazole formation reaction.
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours | Minutes mdpi.comijpbs.com |
| Energy Consumption | Higher | Lower |
| Product Yield | Often lower to moderate | Often higher scielo.br |
| Side Reactions | More prevalent | Often reduced scielo.br |
The use of microwave technology in the synthesis of this compound offers a promising avenue for a more efficient and environmentally friendly process.
Purification and Isolation Techniques for Dibrominated Derivatives
Following the synthesis of this compound, a robust purification and isolation strategy is necessary to obtain the compound in high purity. The crude product from the reaction mixture will likely contain unreacted starting materials, monobrominated intermediates, over-brominated species, and other byproducts.
A common initial step in the workup procedure involves quenching the reaction, often by pouring the reaction mixture into water or an ice-water mixture. This can precipitate the crude product, which can then be collected by filtration. The solid is typically washed with water to remove any residual acids or water-soluble impurities.
For further purification, column chromatography is a widely used and effective technique. Silica gel is a common stationary phase for the purification of benzothiazole derivatives. acgpubs.org A suitable eluent system, typically a mixture of non-polar and polar solvents such as hexane and ethyl acetate, is used to separate the desired dibrominated product from impurities. acgpubs.org The polarity of the eluent is optimized to achieve good separation, with the progress of the separation often monitored by thin-layer chromatography (TLC).
Recrystallization is another powerful purification technique that can be employed to obtain highly pure this compound. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent for recrystallization would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and chloroform are often used for recrystallizing benzothiazole derivatives. ijpbs.com The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by filtration.
The final, purified this compound is typically dried under vacuum to remove any residual solvent. The purity of the final compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.
Advanced Structural Characterization of 5,6 Dibromobenzo D Thiazol 2 3h One
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure, identifying functional groups, and analyzing the elemental composition of 5,6-Dibromobenzo[d]thiazol-2(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Positional Assignment of Bromine Atoms and Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are fundamental.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, confirming the substitution pattern.
Aromatic Protons: Two singlets would be anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The absence of ortho- or meta-coupling confirms that the two protons on the benzene (B151609) ring are isolated from each other by the bromine substituents. These signals correspond to the protons at the C-4 and C-7 positions.
N-H Proton: A broad singlet is expected for the N-H proton of the thiazolone ring, likely appearing at a downfield chemical shift (δ 10-12 ppm or higher), characteristic of amide or lactam protons which may be involved in hydrogen bonding.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon: A signal in the downfield region, typically around δ 170-180 ppm, is characteristic of the C=O group in the thiazolidinone ring.
Aromatic Carbons: Seven distinct signals are expected for the seven carbon atoms of the benzothiazole (B30560) core. The two carbons bearing bromine atoms (C-5 and C-6) would show shifts influenced by the heavy atom effect. The remaining aromatic carbons (C-4, C-7, C-3a, and C-7a) and the carbon of the thiazole ring (C-2) would appear in the typical aromatic region (δ 110-150 ppm). The precise assignment of these signals can be aided by advanced NMR techniques like HMBC and HSQC.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Technique | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| H-4, H-7 | ¹H NMR | ~7.0 - 8.0 | Singlet |
| N-H | ¹H NMR | ~10.0 - 12.0 | Broad Singlet |
| C=O | ¹³C NMR | ~170 - 180 | - |
| Aromatic Carbons | ¹³C NMR | ~110 - 150 | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. msu.edu The IR spectrum of this compound would display several characteristic absorption bands. vscht.czlibretexts.org
N-H Stretching: A moderate to sharp band in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide within the thiazolone ring. pressbooks.pub
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. vscht.cz
C=O Stretching: A strong, sharp absorption band between 1680-1720 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the lactam. pressbooks.pub
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as multiple bands in the 1450-1600 cm⁻¹ region. libretexts.org
C-N Stretching: The C-N stretching vibration of the amide is usually found in the 1200-1350 cm⁻¹ range.
C-Br Stretching: The C-Br stretching vibrations are expected in the fingerprint region, typically between 500-650 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretching | 3100 - 3300 | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| C=O (Amide) | Stretching | 1680 - 1720 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |
| C-N | Stretching | 1200 - 1350 | Medium |
| C-Br | Stretching | 500 - 650 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound (C₇H₃Br₂NOS) would exhibit a distinct molecular ion peak cluster. libretexts.orglibretexts.org
Molecular Ion Peak: Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic cluster of three peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺. The approximate calculated molecular weight is 308.9 g/mol . The relative intensities of these peaks would be approximately 1:2:1.
Fragmentation Pattern: The fragmentation of the molecular ion can provide structural clues. libretexts.orgasianpubs.org Common fragmentation pathways for benzothiazolones involve the loss of small, stable molecules or radicals. libretexts.org Expected fragmentation could include:
Loss of a bromine radical (•Br), resulting in a fragment ion [M-Br]⁺.
Loss of carbon monoxide (CO) from the carbonyl group, leading to an [M-CO]⁺• fragment.
Cleavage of the thiazole ring.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Determination of Molecular Geometry and Conformational Features
X-ray diffraction studies on analogous benzothiazole structures reveal that the fused ring system is typically planar or nearly planar. nih.govnih.gov
Planarity: The benzothiazole core of this compound is expected to be essentially planar, which facilitates π-π stacking interactions in the crystal lattice. sunway.edu.my
Bond Lengths and Angles: The geometric parameters (bond lengths and angles) would be consistent with a hybrid of aromatic and heterocyclic structures. The C=O bond length is expected to be typical for a lactam, and the C-Br bond lengths will be within the standard range for aryl bromides. The internal angles of the fused rings will reflect the geometric constraints of five- and six-membered rings fused together.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. researchgate.net
Hydrogen Bonding: A primary and highly directional interaction expected in the crystal structure is hydrogen bonding between the N-H group (donor) of one molecule and the carbonyl oxygen (C=O) (acceptor) of a neighboring molecule. dntb.gov.ua This N-H···O interaction often leads to the formation of centrosymmetric dimers or infinite chains, which are common structural motifs in related compounds. nih.gov
Halogen Bonding: Halogen bonding is a significant directional interaction involving halogen atoms. nih.govacs.org In the crystal structure of this compound, the bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules such as the carbonyl oxygen, the nitrogen atom, or the sulfur atom (e.g., C-Br···O, C-Br···N, C-Br···S). rsc.orgresearchgate.net These interactions play a crucial role in directing the supramolecular assembly. ijres.org
The interplay of these hydrogen bonds, halogen bonds, and π–π stacking interactions dictates the final three-dimensional architecture of the crystal. researchgate.net
Crystallographic Data and Refinement Parameters
A comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed crystallographic data and refinement parameters for this specific molecule cannot be provided at this time.
While crystallographic studies have been conducted on structurally related benzothiazole derivatives, direct experimental data for this compound is not publicly available. The determination of its precise solid-state structure, including unit cell dimensions, space group, and atomic coordinates, would require future single-crystal X-ray diffraction analysis. Such an analysis would provide definitive insights into the molecule's three-dimensional geometry, intermolecular interactions, and packing arrangement in the crystalline state.
Computational and Theoretical Investigations of 5,6 Dibromobenzo D Thiazol 2 3h One
Density Functional Theory (DFT) Studies on Molecular Structure
Detailed DFT studies involving geometry optimization, vibrational analysis, and electronic structure analysis for 5,6-Dibromobenzo[d]thiazol-2(3H)-one have not been found in the searched literature.
Geometry Optimization and Vibrational Analysis
Specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and calculated vibrational frequencies for this compound are not available.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)
Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the corresponding energy gap for this compound, is not present in the available literature.
Exploration of Reactivity Descriptors
A quantitative analysis of the global and local reactivity descriptors for this compound is not available.
Global Reactivity Parameters
Calculated values for global reactivity parameters such as Ionization Potential, Electron Affinity, Global Hardness, Electron Chemical Potential, Electronegativity, and the Electrophilicity Index for this compound could not be located.
Local Reactivity Descriptors (e.g., Fukui Functions)
Studies detailing the local reactivity of this compound through Fukui functions to identify specific atomic sites susceptible to nucleophilic, electrophilic, or radical attack are not available.
Simulation of Spectroscopic Signatures
There are no available studies that report on the simulation of spectroscopic signatures (such as UV-Vis, IR, or NMR spectra) for this compound based on theoretical calculations.
Despite a comprehensive search for computational and theoretical investigations concerning this compound, no specific studies containing the requisite data for the outlined article were identified. Research providing predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) frequencies, or a correlation of this theoretical data with experimental spectroscopic results for this particular compound appears to be unavailable in the public domain.
The search for relevant literature included targeted queries for computational chemistry studies, theoretical spectroscopy, and DFT (Density Functional Theory) calculations related to this compound and its halogenated derivatives. While general information on the synthesis and biological activities of various benzothiazole (B30560) compounds exists, detailed computational and spectroscopic analyses for the specific molecule of interest are absent from the retrieved results.
Consequently, the generation of an article with the specified sections on "Predicted NMR Chemical Shifts and IR Frequencies" and "Correlation with Experimental Spectroscopic Data," complete with data tables and detailed research findings, is not possible based on the currently accessible scientific literature. Further research and publication in this specific area would be required to provide the detailed computational and theoretical analysis requested.
Chemical Reactivity and Functionalization of 5,6 Dibromobenzo D Thiazol 2 3h One
Palladium-Catalyzed Cross-Coupling Reactions at Brominated Positions
The carbon-bromine bonds at the C-5 and C-6 positions of the benzothiazole (B30560) ring are prime targets for palladium-catalyzed cross-coupling reactions. These methods are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives with tailored electronic and structural properties.
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov For 5,6-Dibromobenzo[d]thiazol-2(3H)-one, this reaction provides a direct route to 5,6-di(hetero)aryl derivatives. The reaction typically proceeds in the presence of a palladium(0) catalyst and a base. nih.govderpharmachemica.com By carefully controlling the stoichiometry of the boronic acid, selective mono-arylation may also be achievable. This transformation is highly valued for its tolerance of a wide range of functional groups and the commercial availability of diverse boronic acid reagents. nih.gov Research on other 6-bromobenzothiazole (B1273717) derivatives has demonstrated high yields (often exceeding 80%) for Suzuki couplings using catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Expected Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5,6-Diphenylbenzo[d]thiazol-2(3H)-one |
| 2 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 5,6-Di(thiophen-2-yl)benzo[d]thiazol-2(3H)-one |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 5,6-Bis(4-methoxyphenyl)benzo[d]thiazol-2(3H)-one |
The Stille reaction involves the coupling of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.org This reaction is known for its mild conditions and tolerance of a broad array of functional groups, although the toxicity of organotin reagents is a notable drawback. wikipedia.org For this compound, Stille coupling allows for the introduction of various organic groups, including aryl, heteroaryl, vinyl, and alkyl moieties. Studies on structurally similar dibromo-heterocyclic systems, such as 4,8-dibromobenzo[1,2-d:4,5-d′]bis( hpu2.edu.vnresearchgate.nethpu2.edu.vnthiadiazole), have shown that this reaction proceeds efficiently using catalysts like Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] in solvents like toluene, yielding mono- or di-substituted products depending on the reaction conditions. nih.gov
Table 2: Representative Conditions for Stille Coupling
| Entry | Organostannane | Catalyst | Solvent | Expected Product |
| 1 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | Toluene | 5,6-Diphenylbenzo[d]thiazol-2(3H)-one |
| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 5,6-Divinylbenzo[d]thiazol-2(3H)-one |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | Toluene | 5,6-Di(thiophen-2-yl)benzo[d]thiazol-2(3H)-one |
The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds through the reaction of an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org Applying this reaction to this compound would yield 5,6-dialkynyl derivatives, which are valuable precursors for creating extended π-conjugated systems, polymers, and macrocycles. nih.gov The reaction is known for its mild conditions, often proceeding at room temperature. libretexts.org
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Expected Product |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 5,6-Bis(phenylethynyl)benzo[d]thiazol-2(3H)-one |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | 5,6-Bis((trimethylsilyl)ethynyl)benzo[d]thiazol-2(3H)-one |
| 3 | 1-Heptyne | Pd(PPh₃)₄ / CuI | Triethylamine | Acetonitrile | 5,6-Bis(hept-1-yn-1-yl)benzo[d]thiazol-2(3H)-one |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the direct introduction of primary or secondary amines at the C-5 and C-6 positions of the benzothiazole core. The reaction typically requires a palladium source and a specialized bulky, electron-rich phosphine (B1218219) ligand, along with a strong base such as sodium tert-butoxide. nih.gov This method is a significant improvement over harsher, classical methods for synthesizing aryl amines. wikipedia.org It provides a powerful tool for creating derivatives with potential applications in medicinal chemistry and materials science.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Expected Product |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 5,6-Dimorpholinobenzo[d]thiazol-2(3H)-one |
| 2 | Aniline | [Pd(allyl)Cl]₂ / t-BuXPhos | Cs₂CO₃ | Dioxane | 5,6-Bis(phenylamino)benzo[d]thiazol-2(3H)-one |
| 3 | Dibenzylamine | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 5,6-Bis(dibenzylamino)benzo[d]thiazol-2(3H)-one |
Palladium-catalyzed direct arylation is an increasingly important strategy that forms aryl-aryl bonds by coupling an aryl halide with an unactivated C-H bond of another (hetero)arene. nih.gov This approach avoids the need to pre-functionalize the coupling partner into an organometallic reagent (e.g., boronic acid or stannane), making it a more atom- and step-economical process. nih.gov In this context, this compound would serve as the aryl halide partner. Research on analogous dibromo-heterocycles has shown that reactions with electron-rich heteroaromatics like thiophenes can proceed selectively to give mono- or di-substituted products. nih.gov This strategy is particularly useful for synthesizing π-conjugated materials for organic electronics.
Table 5: Representative Conditions for Direct Arylation
| Entry | C-H Coupling Partner | Catalyst | Additive/Base | Solvent | Expected Product |
| 1 | Thiophene | Pd(OAc)₂ | PivOK | Toluene | 5,6-Di(thiophen-2-yl)benzo[d]thiazol-2(3H)-one |
| 2 | Furan | Pd(OAc)₂ | K₂CO₃ | DMA | 5,6-Di(furan-2-yl)benzo[d]thiazol-2(3H)-one |
| 3 | 1-Methylpyrrole | Pd(OAc)₂ | PivOK | Toluene | 5,6-Bis(1-methyl-1H-pyrrol-2-yl)benzo[d]thiazol-2(3H)-one |
Nucleophilic Substitution Reactions of Bromine Atoms
The bromine atoms on the electron-deficient benzothiazole ring are susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly with strong nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the fused thiazolone ring system. Studies on the closely related 4,8-dibromobenzo[1,2-d:4,5-d′]bis( hpu2.edu.vnresearchgate.nethpu2.edu.vnthiadiazole) have provided significant insight into this process. nih.gov It was demonstrated that the reaction with N-nucleophiles like morpholine can be controlled to achieve either mono- or di-substitution by tuning the reaction conditions. For example, using a limited amount of the nucleophile at room temperature tends to favor the formation of the mono-substituted product, whereas using an excess of the nucleophile at elevated temperatures leads to the di-substituted product. nih.gov This selectivity offers a valuable synthetic handle for creating unsymmetrical derivatives.
Table 6: Representative Conditions for Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Conditions | Expected Product |
| 1 | Morpholine (1.1 eq) | MeCN, Room Temp, 24h | 5-Bromo-6-morpholinobenzo[d]thiazol-2(3H)-one |
| 2 | Morpholine (>2 eq) | MeCN, Reflux, 24h | 5,6-Dimorpholinobenzo[d]thiazol-2(3H)-one |
| 3 | Piperidine (>2 eq) | DMF, 100 °C, 18h | 5,6-Dipiperidinobenzo[d]thiazol-2(3H)-one |
| 4 | Sodium methoxide | MeOH, Reflux | 5,6-Dimethoxybenzo[d]thiazol-2(3H)-one |
Substitution with Oxygen and Nitrogen Nucleophiles
The bromine atoms on the benzene (B151609) ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is common for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups, such as the fused thiazolone ring system. libretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, involving a temporary loss of aromaticity to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
A variety of oxygen and nitrogen nucleophiles can be employed to displace one or both bromine atoms. The outcome of the reaction—mono- or di-substitution—can often be controlled by manipulating the reaction conditions, such as temperature, solvent, and the stoichiometry of the nucleophile. mdpi.com
Common Nucleophiles and Expected Products:
Nitrogen Nucleophiles : Secondary amines like morpholine, piperidine, and pyrrolidine (B122466) are effective nucleophiles in these reactions. The reactions typically yield amino-substituted benzothiazolone derivatives. Studies on similar dibromo-heterocyclic systems have shown that both mono- and bis-amination products can be obtained selectively. mdpi.com
Oxygen Nucleophiles : Alkoxides (e.g., sodium methoxide) and phenoxides can also serve as nucleophiles to introduce ether functionalities onto the benzothiazole core, although these reactions may require more forcing conditions compared to amination.
The table below summarizes typical nucleophilic substitution reactions.
| Nucleophile | Reagent Example | Expected Product Type |
| Secondary Amine | Morpholine, Piperidine | 5-amino-6-bromo- or 5,6-diamino-benzo[d]thiazol-2(3H)-one |
| Primary Amine | Aniline | 5-(phenylamino)-6-bromo- or 5,6-di(phenylamino)-benzo[d]thiazol-2(3H)-one |
| Alkoxide | Sodium Methoxide | 5-methoxy-6-bromo- or 5,6-dimethoxy-benzo[d]thiazol-2(3H)-one |
Regioselective Substitution Mechanisms and Synthetic Scope
The mechanism for nucleophilic aromatic substitution on this compound involves the initial attack of the nucleophile on the carbon atom bearing a bromine atom. libretexts.org This forms a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the heterocyclic ring. libretexts.org The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. youtube.com
Controlling the regioselectivity—that is, selectively substituting one bromine atom over the other or achieving controlled mono-substitution versus di-substitution—is a key synthetic challenge.
Mono- vs. Di-substitution : The degree of substitution is primarily controlled by the stoichiometry of the nucleophile and the reaction temperature. Using a single equivalent of the nucleophile at a lower temperature typically favors the formation of the mono-substituted product. In contrast, using an excess of the nucleophile at elevated temperatures drives the reaction towards the di-substituted product.
Regioselectivity (C5 vs. C6) : The relative reactivity of the bromine atoms at the C5 and C6 positions depends on the electronic influence of the thiazolone ring. While specific experimental data for this isomer is limited, DFT calculations on similar structures suggest that the carbon atom with the largest positive partial charge will be the most susceptible to nucleophilic attack. The precise regiochemical outcome would need to be determined empirically for each type of nucleophile.
The synthetic scope of these reactions is broad, allowing for the introduction of a wide range of functional groups that can alter the molecule's electronic properties or serve as handles for further chemical transformations. thesciencein.org
Directed Ortho-Metalation and Subsequent Electrophilic Quenching for Further Derivatization
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of C-H bonds in aromatic systems. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to a strong organolithium base (e.g., n-butyllithium or sec-butyllithium), directing the deprotonation of a proton at the adjacent ortho position. uwindsor.ca
In the benzo[d]thiazol-2(3H)-one scaffold, the amide-like functionality within the heterocyclic ring can serve as an effective DMG. The general mechanism proceeds as follows:
Coordination : The Lewis basic heteroatom (nitrogen or carbonyl oxygen) of the thiazolone ring coordinates with the lithium atom of the organolithium reagent.
Deprotonation : The strong base then removes a proton from the nearest ortho position on the benzene ring. For the benzo[d]thiazol-2(3H)-one core, this deprotonation occurs at the C7 position.
Electrophilic Quench : The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles, introducing a new substituent at the C7 position with high regioselectivity.
This methodology provides access to 7-substituted benzo[d]thiazol-2(3H)-one derivatives that are difficult to synthesize through other means. The table below lists potential electrophiles and the corresponding products.
| Electrophile | Reagent Example | Functional Group Introduced at C7 |
| Iodine | I₂ | Iodo (-I) |
| Aldehyde/Ketone | Benzaldehyde | Hydroxymethyl (-CH(OH)Ph) |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Silyl (-Si(CH₃)₃) |
| Borate Ester | Trimethyl borate | Boronic Acid (-B(OH)₂) |
Advanced Materials Science Applications of 5,6 Dibromobenzo D Thiazol 2 3h One Derived Scaffolds
Development in Organic Light-Emitting Diodes (OLEDs)
Emitter Materials and Host Matrix Applications
There is no specific research data available detailing the use of 5,6-Dibromobenzo[d]thiazol-2(3H)-one derived scaffolds as emitter materials or as a host matrix in organic light-emitting diodes (OLEDs).
Impact of Molecular Structure on Luminescence Properties
No studies were found that investigate the luminescence properties of this compound or its derivatives. Consequently, an analysis of the structure-property relationship concerning its photoluminescence is not possible.
Functional Materials for Emerging Technologies
Application in Organic Field-Effect Transistors (OFETs)
There is no available literature reporting the synthesis or evaluation of this compound based materials for application in organic field-effect transistors (OFETs).
Thermoelectric Materials Based on Dibrominated Benzothiazolone Derivatives
The potential of this compound derivatives as thermoelectric materials has not been reported in scientific literature.
Future Research Directions and Unexplored Avenues for 5,6 Dibromobenzo D Thiazol 2 3h One
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for benzothiazole (B30560) derivatives can involve multiple steps and harsh reagents. Future research should prioritize the development of environmentally benign and efficient synthetic pathways to 5,6-Dibromobenzo[d]thiazol-2(3H)-one.
Key areas for exploration include:
One-Pot, Multi-Component Reactions: Designing syntheses where multiple chemical transformations occur in a single reaction vessel can significantly improve efficiency, reduce waste, and shorten reaction times. Investigating one-pot procedures, potentially using green solvents, is a promising avenue.
Catalytic Approaches: The use of reusable, solid-supported catalysts, such as silica-supported tungstosilisic acid, could offer a greener alternative to traditional stoichiometric reagents, simplifying purification and minimizing environmental impact.
Visible-Light Photocatalysis: Exploring visible-light-mediated reactions for the synthesis or bromination steps could reduce the reliance on high temperatures and aggressive chemical oxidants, offering a more sustainable and selective method.
Atom Economy: Future synthetic designs should focus on maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This approach minimizes the formation of byproducts and waste.
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. The application of Process Analytical Technology (PAT) offers powerful tools for real-time, in-situ analysis of chemical reactions. nih.govlongdom.org
Future research should leverage these advanced spectroscopic techniques:
In-Situ FTIR and Raman Spectroscopy: These non-destructive vibrational spectroscopy methods are ideal for monitoring reactions in real-time. crystallizationsystems.comxjtu.edu.cnfu-berlin.deacs.org By tracking the concentration of reactants, intermediates, and products as the reaction progresses, researchers can gain detailed kinetic and mechanistic insights. acs.org Raman spectroscopy is particularly advantageous for monitoring crystallization processes and reactions in aqueous media. crystallizationsystems.comacs.org
Operando Spectroscopy: This powerful approach combines in-situ spectroscopic characterization with simultaneous measurement of catalytic activity. mdpi.comresearchgate.net Applying operando techniques to the synthesis or catalytic functionalization of this compound would allow for direct correlation between the structural state of a catalyst or intermediate and its reactive performance. mdpi.comresearchgate.net
NMR Spectroscopy: Advanced NMR techniques, including specialized setups for monitoring photochemical reactions, can provide detailed structural information on transient species and intermediates that are difficult to isolate. fu-berlin.de
By employing these methods, a comprehensive picture of the reaction pathways can be developed, leading to more efficient and controlled synthetic processes. nih.govnih.govbohrium.com
High-Throughput Computational Screening for Structure-Property Relationships in Materials Science
Computational chemistry provides an invaluable tool for predicting the properties of novel molecules before committing to laborious and costly synthesis. For derivatives of this compound, high-throughput computational screening can accelerate the discovery of new materials with targeted functionalities.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to optimize molecular geometries and calculate key electronic properties for a virtual library of derivatives. nih.gov
Structure-Property Predictions: By systematically modifying the core structure in silico (e.g., by replacing the bromine atoms with different functional groups), it is possible to predict how these changes will affect properties such as:
HOMO/LUMO Energy Gaps: Crucial for applications in organic electronics like OLEDs and solar cells.
Charge Transport Properties: Important for designing efficient organic field-effect transistors (OFETs).
Polarizability and Hyperpolarizability: Relevant for nonlinear optical materials.
Screening for Specific Applications: This computational approach can rapidly identify the most promising candidate molecules for specific applications, guiding synthetic efforts toward the derivatives with the highest potential for success in materials science.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | HOMO/LUMO Energy Gap | Organic Electronics (OLEDs, Solar Cells) |
| DFT / Reorganization Energy | Charge Transport Mobility | Organic Field-Effect Transistors (OFETs) |
| Time-Dependent DFT (TD-DFT) | Absorption/Emission Spectra | Fluorescent Probes, Dyes |
| Molecular Docking | Binding Affinity | Antimicrobial Agents, Enzyme Inhibitors |
Exploration of New Catalytic Transformations for Selective Functionalization of the Dibrominated Core
The two bromine atoms on the benzothiazole core are ideal handles for introducing molecular diversity through catalytic cross-coupling reactions. Future research should focus on exploring a wide range of modern catalytic methods to selectively functionalize the 5- and 6-positions.
Promising avenues for investigation include:
Palladium-Catalyzed Cross-Coupling: Systematically exploring reactions like Suzuki, Stille, Heck, and Sonogashira couplings would allow for the introduction of a vast array of aryl, alkyl, and alkynyl groups.
Site-Selective Functionalization: A key challenge and opportunity is the development of catalytic systems that can selectively functionalize one bromine atom over the other. This would enable the creation of unsymmetrically substituted derivatives, dramatically expanding the accessible chemical space.
C-H Activation: In addition to C-Br bond functionalization, direct C-H activation at other positions on the heterocyclic ring offers a modern and efficient way to build molecular complexity without the need for pre-functionalized starting materials.
Negishi and Buchwald-Hartwig Couplings: Exploring these and other advanced cross-coupling reactions will further broaden the scope of accessible derivatives, allowing for the formation of C-C, C-N, and C-O bonds.
| Catalytic Reaction | Bond Formed | Introduced Moiety |
| Suzuki Coupling | C-C | Aryl, Vinyl, Alkyl |
| Heck Coupling | C-C | Alkenyl |
| Sonogashira Coupling | C-C | Alkynyl |
| Buchwald-Hartwig Amination | C-N | Aryl/Alkyl Amines |
| Negishi Coupling | C-C | Alkyl, Alkenyl, Aryl |
Integration into Multifunctional Advanced Materials Systems
By combining the synthetic and functionalization strategies outlined above with predictive computational screening, this compound can serve as a foundational building block for a new generation of multifunctional advanced materials.
Future research should aim to integrate this core into systems with combined properties:
Organic Electronics: The benzothiazole core is an electron-accepting moiety, making it suitable for creating donor-acceptor materials with tunable electronic properties for use in organic photovoltaics and light-emitting diodes.
Bioactive Materials: Benzothiazole derivatives have shown promise as antimicrobial and anticancer agents. By attaching this core to polymers or surfaces, it may be possible to create materials with inherent biological activity, such as self-sterilizing surfaces or functionalized drug delivery systems.
Chemosensors: Functionalization of the dibrominated core with specific receptor groups could lead to the development of selective chemosensors for detecting ions or small molecules through changes in fluorescence or other optical properties.
Conductive Polymers: The two bromine atoms provide ideal anchor points for polymerization reactions. Creating polymers incorporating the this compound unit could lead to new conductive or semiconductive materials with unique properties.
By pursuing these interconnected research avenues, the scientific community can fully explore and exploit the rich chemical potential of this compound, paving the way for innovations in synthesis, catalysis, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
